1-Methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine,(8-Deschloro Alprazolam)
Description
1-Methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine, commonly referred to as 8-Deschloro Alprazolam, is a hypothetical or less-studied variant of the widely prescribed benzodiazepine Alprazolam (8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine).
Properties
Molecular Formula |
C17H14N4 |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H14N4/c1-12-19-20-16-11-18-17(13-7-3-2-4-8-13)14-9-5-6-10-15(14)21(12)16/h2-10H,11H2,1H3 |
InChI Key |
RKQFBOPLNMCUMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=NC2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
- Alprazolam can be synthesized from 2-amino-5-chloro benzophenone under mild conditions. Most synthetic steps occur under solvent-free conditions, yielding high-purity products .
- Industrial production methods may involve variations of this synthetic route.
Chemical Reactions Analysis
- Alprazolam undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include chlorinating agents (for halogenation), reducing agents (such as lithium aluminum hydride), and nucleophilic substitution reagents.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Efficacy in Anxiety Disorders
Clinical studies have shown that 8-deschloro alprazolam can effectively reduce symptoms of anxiety and panic disorders. A review of existing literature highlighted its rapid onset of action compared to traditional antidepressants, making it a viable option for acute anxiety management . The compound's efficacy has been compared favorably against other benzodiazepines like diazepam and lorazepam, demonstrating comparable or superior outcomes in certain metrics such as the Hamilton Anxiety Rating Scale .
Anxiolytic Treatment
8-deschloro alprazolam is primarily used as an anxiolytic agent. Its application in treating generalized anxiety disorder (GAD) and panic disorder has been well-documented. Clinical trials have indicated that doses within the range of 0.5 to 2 mg are effective for managing anxiety symptoms without significant tolerance development over short-term use .
Sedative Effects
The compound exhibits notable sedative properties, making it useful for inducing sleep in patients with insomnia or those undergoing procedures requiring sedation. Animal studies have demonstrated effective dosages that produce significant tranquilization without severe side effects .
Comparative Analysis with Other Benzodiazepines
| Benzodiazepine | Efficacy | Onset of Action | Common Side Effects |
|---|---|---|---|
| 8-Deschloro Alprazolam | Effective for anxiety/panic | Rapid | Drowsiness, dizziness |
| Alprazolam | Effective for anxiety/panic | Rapid | Drowsiness, fatigue |
| Diazepam | Effective but slower onset | Moderate | Sedation, cognitive impairment |
| Lorazepam | Effective for anxiety | Moderate | Sedation, dizziness |
Clinical Case Reports
- Case Study on Panic Disorder : A patient with a long-standing history of panic attacks was treated with 8-deschloro alprazolam at a dosage of 1 mg/day. The patient reported a significant reduction in attack frequency and intensity within two weeks of treatment. Follow-up assessments indicated sustained improvement over three months .
- Sedation in Surgical Procedures : In a controlled study involving patients undergoing minor surgical procedures, administration of 8-deschloro alprazolam resulted in effective sedation with minimal adverse effects. Patients reported high satisfaction levels regarding their comfort during procedures .
Mechanism of Action
- Alprazolam enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA-A receptors.
- This binding increases chloride ion influx, leading to neuronal hyperpolarization and reduced excitability.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The triazolobenzodiazepine scaffold is critical for GABAA receptor modulation. Substituent variations at positions 6 (phenyl ring) and 8 influence receptor affinity, metabolic stability, and clinical applications.
Pharmacological Implications
- Alprazolam : The 8-chloro substituent enhances metabolic stability and contributes to its antidepressant activity via triazole ring interactions. It binds GABAA receptors with high affinity, producing anxiolytic, anticonvulsant, and muscle relaxant effects .
- This structural change could also alter metabolite profiles, as seen in related compounds .
- Flualprazolam : Fluorination increases lipid solubility and potency, prolonging its duration of action. It exhibits stronger sedative effects than Alprazolam, raising safety concerns in unregulated use .
- Triazolam: The o-chloro substituent on the phenyl ring enhances hypnotic potency but reduces half-life (0.85 hours in dogs), making it suitable for short-term insomnia treatment .
Research Findings and Clinical Relevance
Receptor Binding and Efficacy
- Alprazolam and Flualprazolam share similar GABAA receptor binding kinetics, but Flualprazolam’s fluorine substitution increases β2/β3 subunit selectivity, enhancing sedative effects .
- The 8-chloro group in Alprazolam is critical for its antidepressant activity, as its removal (as in 8-Deschloro) may diminish this effect .
- Triazolam’s o-chloro substituent on the phenyl ring enhances affinity for α1-containing GABAA receptors, explaining its potent hypnotic action .
Biological Activity
1-Methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine, commonly referred to as 8-deschloro alprazolam, is a derivative of alprazolam, a well-known benzodiazepine. This compound is part of a larger class of triazolobenzodiazepines, which are characterized by their triazole ring structure. The biological activity of 8-deschloro alprazolam is primarily linked to its interaction with the GABA_A receptor, influencing various central nervous system (CNS) activities such as anxiolytic and antidepressant effects.
Like other benzodiazepines, 8-deschloro alprazolam exerts its effects by binding to the GABA_A receptor. This binding enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain. The interaction results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability. This mechanism underlies the anxiolytic and sedative properties associated with the compound .
Anxiolytic Activity
Research indicates that 8-deschloro alprazolam exhibits significant anxiolytic properties. A study evaluating a series of triazolobenzodiazepines found that modifications in the structure could independently vary anxiolytic activity, suggesting that 8-deschloro alprazolam may be tailored for enhanced efficacy against anxiety disorders .
Antidepressant Effects
In addition to its anxiolytic properties, 8-deschloro alprazolam has shown potential antidepressant effects. Clinical trials have indicated that alprazolam can improve symptoms of depression when used as monotherapy or in combination with other treatments . However, the long-term efficacy and safety profile remain subjects of ongoing research.
Case Studies and Clinical Findings
- Efficacy in Panic Disorders : In clinical trials comparing alprazolam with placebo, it was found that while alprazolam provided rapid relief from panic attacks, withdrawal often resulted in worsening symptoms compared to baseline levels . This rebound effect raises concerns about dependency and withdrawal syndromes associated with benzodiazepine use.
- Side Effects : Common side effects reported include sedation, dizziness, and cognitive impairment. A meta-analysis highlighted that while alprazolam was effective for anxiety and panic disorders, it also posed risks for misuse and dependence due to its psychoactive effects .
- Comparative Studies : A double-blind study comparing alprazolam with doxepin for treating major depressive disorder revealed similar efficacy but raised questions regarding the safety profile of benzodiazepines compared to traditional antidepressants .
Data Tables
| Parameter | Alprazolam | 8-Deschloro Alprazolam |
|---|---|---|
| GABA_A Receptor Affinity | High | High |
| Anxiolytic Activity | Significant | Significant |
| Antidepressant Activity | Moderate | Moderate |
| Common Side Effects | Sedation, Dizziness | Sedation, Dizziness |
| Withdrawal Symptoms | Yes | Yes |
Q & A
Basic: What synthetic methodologies are recommended for 8-Deschloro Alprazolam, and how do they differ from alprazolam synthesis?
Answer:
The synthesis of 8-Deschloro Alprazolam shares foundational steps with alprazolam but diverges in precursor selection and substitution patterns. Alprazolam synthesis typically starts with 2-amino-5-chlorobenzophenone, undergoing cyclization and functional group modifications to introduce the triazolo ring . For 8-Deschloro Alprazolam, the absence of the 8-chloro substituent necessitates alternative precursors, such as 2-amino-benzophenone derivatives, to avoid halogenation at this position. A non-standard route involves starting with 2,6-dichloro-4-phenylquinoline, reacting with hydrazine to form intermediates, followed by heterocyclization using triethyl orthoacetate in xylene . Key challenges include optimizing reaction yields for intermediates like 6-chloro-2-hydrazino-4-phenylquinoline and ensuring regioselectivity during triazolo ring formation.
Basic: What analytical techniques are critical for structural elucidation and purity assessment of 8-Deschloro Alprazolam?
Answer:
Liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is essential for high-resolution mass determination and fragmentation pattern analysis, distinguishing it from analogs like flualprazolam (which has a 2-fluorophenyl substituent) . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, confirms the absence of the 8-chloro group and verifies methyl and phenyl substituents . Gas chromatography–mass spectrometry (GC-MS) aids in detecting volatile impurities, while X-ray crystallography (if crystalline material is available) resolves stereochemical ambiguities .
Advanced: How does the 8-deschloro modification influence GABAA_AA receptor binding affinity compared to alprazolam?
Answer:
The 8-chloro group in alprazolam enhances binding to GABA receptors via hydrophobic interactions with the α-subunit. Its absence in 8-Deschloro Alprazolam likely reduces receptor affinity, as observed in structural analogs like triazolam (which lacks a 2'-chloro group) . To validate this, competitive radioligand binding assays (e.g., using H-flunitrazepam) should compare displacement curves of 8-Deschloro Alprazolam and alprazolam in cortical membrane preparations . Contradictions in literature data may arise from variations in assay conditions (e.g., pH, temperature) or compound purity, necessitating rigorous quality control via HPLC-UV .
Advanced: What experimental strategies can address discrepancies in metabolic stability data for 8-Deschloro Alprazolam?
Answer:
Discrepancies in hepatic metabolism studies (e.g., CYP3A4-mediated oxidation) may stem from differences in in vitro models (microsomes vs. hepatocytes) or species-specific enzyme activity. To resolve this:
- Conduct parallel experiments using human liver microsomes and recombinant CYP isoforms under standardized conditions (e.g., NADPH concentration) .
- Compare metabolic pathways via LC-MS/MS to identify major metabolites (e.g., hydroxylated derivatives) and quantify kinetic parameters (, ) .
- Validate findings with in vivo pharmacokinetic studies in rodent models, correlating plasma half-life () with in vitro data .
Basic: How can researchers differentiate 8-Deschloro Alprazolam from structurally related benzodiazepines using spectral data?
Answer:
Key spectral distinctions include:
- Mass Spectrometry : The molecular ion peak at m/z 308.765 (CHClN) for alprazolam vs. m/z 294.73 for 8-Deschloro Alprazolam (CHN) due to the missing chlorine atom .
- NMR : Absence of the 8-Cl substituent eliminates the characteristic downfield shift (~7.5 ppm) in the aromatic region observed in alprazolam .
- IR Spectroscopy : The triazolo ring’s C=N stretch (~1600 cm) is consistent, but the lack of C-Cl stretching (~650 cm) confirms deschlorination .
Advanced: What in silico approaches are suitable for predicting the pharmacokinetic profile of 8-Deschloro Alprazolam?
Answer:
Molecular dynamics simulations and docking studies (using software like AutoDock Vina) can model interactions with CYP3A4 and predict metabolic hotspots . Quantitative structure-activity relationship (QSAR) models trained on alprazolam derivatives estimate parameters like logP (lipophilicity) and blood-brain barrier permeability . Pharmacokinetic software (e.g., GastroPlus) integrates these data to simulate absorption and clearance rates. However, experimental validation via Caco-2 cell assays for permeability and hepatic microsomal stability is critical to address model limitations .
Basic: What are the key considerations for designing stability studies of 8-Deschloro Alprazolam under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C, followed by HPLC analysis to track degradation products (e.g., hydrolyzed triazolo rings) .
- Photostability : Use ICH Q1B guidelines to assess UV light-induced degradation in solid and solution states .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity, which inform storage recommendations .
Advanced: How can researchers investigate the neuropharmacological effects of 8-Deschloro Alprazolam in animal models?
Answer:
- Behavioral Assays : Use elevated plus maze (EPM) and open field tests to measure anxiolytic effects in rodents, comparing dose-response curves to alprazolam .
- Electrophysiology : Patch-clamp recordings in hippocampal slices quantify GABAergic current potentiation .
- Microdialysis : Monitor extracellular GABA levels in the amygdala or prefrontal cortex post-administration .
- Contradiction Management : Address variability in behavioral data by standardizing animal strains, circadian cycles, and administration routes .
Basic: What chromatographic methods are optimal for separating 8-Deschloro Alprazolam from its synthetic byproducts?
Answer:
Reverse-phase HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and mobile phase gradient (acetonitrile:phosphate buffer, pH 3.0) achieves baseline separation. Detection at 254 nm maximizes sensitivity for the triazolo chromophore . For byproduct identification, hyphenate with high-resolution MS (e.g., Q-Exactive Orbitrap) to resolve isomers like bromazolam (8-bromo analog) .
Advanced: What strategies mitigate challenges in scaling up 8-Deschloro Alprazolam synthesis for preclinical studies?
Answer:
- Process Optimization : Replace xylene with greener solvents (e.g., cyclopentyl methyl ether) in heterocyclization steps to improve safety and yield .
- Catalysis : Explore RuO-NaIO systems for selective oxidative cleavage, minimizing side reactions .
- Quality-by-Design (QbD) : Use design of experiments (DoE) to identify critical process parameters (CPPs) affecting purity and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
